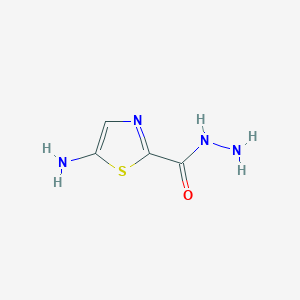

5-Amino-1,3-thiazole-2-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

99171-17-2 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

5-amino-1,3-thiazole-2-carbohydrazide |

InChI |

InChI=1S/C4H6N4OS/c5-2-1-7-4(10-2)3(9)8-6/h1H,5-6H2,(H,8,9) |

InChI Key |

NUBISMVKAJYMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(=O)NN)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,3 Thiazole 2 Carbohydrazide and Its Derivatives

De Novo Synthesis Approaches to the 1,3-Thiazole Ring System

The formation of the 5-amino-1,3-thiazole scaffold is the foundational step in synthesizing the target compound and its derivatives. This is typically achieved through cyclocondensation reactions that bring together acyclic precursors to form the heterocyclic ring.

The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.govderpharmachemica.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea (B124793). derpharmachemica.comnih.gov For the synthesis of 2-aminothiazole (B372263) derivatives, the reaction between an α-haloketone and thiourea is a common pathway. nih.gov

Significant modifications to the traditional Hantzsch synthesis have been developed to improve efficiency, yield, and environmental compatibility. nih.gov Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. nih.gov One study demonstrated that synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction required only 30 minutes at 90°C, achieving yields up to 95%, whereas conventional refluxing took 8 hours and resulted in lower yields that required more rigorous purification. nih.gov Furthermore, the use of greener solvents like water or ionic liquids, and the application of catalysts such as silica-supported tungstosilisic acid, have been explored to create more sustainable protocols. nih.gov The reaction conditions can also influence the regioselectivity of the cyclization, with acidic conditions potentially leading to mixtures of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8 hours | 30 minutes |

| Solvent | Methanol (reflux) | Methanol |

| Temperature | ~65°C (reflux) | 90°C |

| Yield | Lower | Up to 95% |

| Purification | Rigorous purification required | Simpler work-up |

Beyond the Hantzsch synthesis, other cyclization strategies are available for forming the 5-aminothiazole core. The Cook-Heilborn synthesis provides a direct route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. researchgate.netpharmaguideline.com This method is particularly valuable for its direct installation of the C5-amino group.

Another modern approach involves a calcium-catalyzed elimination-cyclization reaction. nih.gov This sustainable method uses a calcium catalyst to promote the reaction between N-thioacyl-N,O-acetals and isocyanides, affording densely functionalized 5-aminothiazoles in good to excellent yields. nih.gov The reaction is noted for its rapidity, often completing in under 30 minutes, and its use of environmentally benign solvents and the production of alcoholic by-products. nih.gov These alternative cyclization methods provide modular and efficient access to the 5-aminothiazole scaffold, complementing the traditional Hantzsch approach. nih.gov

Introduction and Functionalization of the Carbohydrazide (B1668358) Moiety

Once the 5-amino-1,3-thiazole ring is formed, with an appropriate precursor group at the C2 position, the next phase involves the synthesis and subsequent derivatization of the carbohydrazide side chain.

The most direct method for introducing the carbohydrazide moiety is through the hydrazinolysis of a corresponding ester precursor, typically an ethyl or methyl ester. The synthesis begins with a compound such as Ethyl 2-amino-1,3-thiazole-5-carboxylate. mdpi.comchemimpex.compunagri.com This starting material can be converted into the desired 5-Amino-1,3-thiazole-2-carbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂). mdpi.com The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695) or propan-2-ol. mdpi.comnih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. This is a standard and efficient transformation for converting esters to hydrazides. nih.gov

The carbohydrazide group is a versatile functional handle that can be readily derivatized to generate a wide array of analogs. The terminal -NH₂ group of the hydrazide is nucleophilic and can react with various electrophiles. For example, treatment with acid chlorides or sulfonyl chlorides can yield N-acyl or N-sulfonyl derivatives. mdpi.com

Furthermore, the carbohydrazide moiety serves as a key building block for synthesizing more complex heterocyclic systems.

Thiosemicarbazide (B42300) Formation: Reaction with isothiocyanates, such as phenyl isothiocyanate, converts the hydrazide into a thiosemicarbazide derivative. nih.gov

Cyclization to Triazoles: These thiosemicarbazide intermediates can undergo base-catalyzed intramolecular dehydrative cyclization to form substituted 1,2,4-triazole (B32235) rings. nih.gov

Cyclization to Oxadiazines/Thiadiazines: Reaction with semicarbazide (B1199961) or thiosemicarbazide derivatives can lead to the formation of 1,3,4-oxadiazine or 1,3,4-thiadiazine rings, respectively. mdpi.com

These derivatization reactions highlight the utility of the carbohydrazide group as a launchpad for creating diverse molecular architectures.

| Reactant | Intermediate/Product Class | Resulting Heterocycle (if applicable) | Reference |

|---|---|---|---|

| Benzoyl Chlorides | N-Acyl Hydrazide Derivative | N/A | mdpi.com |

| Phenyl Isothiocyanate | Thiosemicarbazide | N/A | nih.gov |

| Thiosemicarbazide Intermediate + Base | N-Phenylhydrazine-1-carbothioamide | 1,2,4-Triazole | nih.gov |

| Semicarbazide | - | 1,3,4-Oxadiazine | mdpi.com |

| Thiosemicarbazide | - | 1,3,4-Thiadiazine | mdpi.com |

Convergent and Divergent Synthetic Strategies for Comprehensive Compound Libraries

The synthesis of libraries of this compound derivatives can be approached using both convergent and divergent strategies to maximize molecular diversity.

A divergent synthesis strategy begins with a common core intermediate, such as this compound, which is then reacted with a large panel of diverse building blocks. The derivatization reactions described in section 2.2.2 are a prime example of a divergent approach. mdpi.comnih.gov Starting from the single carbohydrazide precursor, a multitude of analogs can be generated by reacting it with various isothiocyanates, acid chlorides, aldehydes, or other electrophiles, leading to a library of compounds with a constant thiazole-carbohydrazide core but varied peripheral substituents.

A convergent synthesis strategy involves preparing different key fragments of the target molecule separately and then combining them in the final steps. For this class of compounds, one fragment could be a series of substituted 5-aminothiazole cores, prepared via various Hantzsch or cyclization reactions with diverse starting materials. nih.govnih.govnih.gov A second fragment could be a library of different hydrazide or hydrazide-like side chains. These two sets of building blocks are then coupled in the final stages. For example, a library of substituted 2-aminothiazole-5-carboxylic acid esters could be synthesized and then each member could be reacted with a panel of different substituted hydrazines. This approach allows for greater structural complexity and modularity, enabling the rapid generation of a highly diverse compound library by mixing and matching the pre-synthesized fragments.

Advanced Synthetic Protocols and Green Chemistry Applications

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of efficient, safe, and environmentally benign methodologies. In the synthesis of heterocyclic compounds like this compound and its derivatives, advanced protocols such as microwave-assisted synthesis, one-pot multi-component reactions, and the use of eco-friendly catalysts and solvents have become pivotal. These methods offer significant advantages over traditional approaches, including drastically reduced reaction times, higher yields, and minimized generation of hazardous waste.

A prominent advanced technique is the use of microwave irradiation, which often accelerates reaction rates by orders of magnitude compared to conventional heating. vjs.ac.vn For instance, the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles, structurally related to the thiazole core, was achieved in just 30 minutes using microwave assistance, a stark contrast to the 20 hours required by conventional heating methods. vjs.ac.vn This efficiency is a cornerstone of green synthesis. Microwave-assisted one-pot, three-component reactions have also been successfully employed to create novel thiazolyl-pyridazinediones, demonstrating the power of this technology to construct complex molecules rapidly and efficiently. nih.gov The use of an eco-friendly, naturally occurring chitosan (B1678972) basic catalyst in these syntheses further enhances their green credentials. nih.gov

One-pot reactions and multi-component reactions (MCRs) represent another significant advancement in green synthetic chemistry. These protocols combine multiple reaction steps into a single operation, thereby avoiding the need for isolating intermediates, which saves time, reduces solvent use, and minimizes waste. A highly efficient, one-pot, three-component green synthesis for novel N-substituted 5-amino-1,3,4-thiadiazole derivatives has been developed. bohrium.comresearchgate.net This method utilizes key advantages such as environmentally safe reaction conditions, high yields, and the use of green reaction solvents. bohrium.comresearchgate.net Similarly, a one-pot synthesis for 1,3,4-thiadiazol-2-amine derivatives has been developed using polyphosphate ester (PPE), which circumvents the need for toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com

The choice of catalysts and solvents is also critical in the application of green chemistry principles. Research has demonstrated the use of recyclable ionic liquids, such as N-methylpyridiniumtosylate, as effective catalysts for the cyclocondensation reactions that form the thiadiazole ring. bohrium.com Furthermore, conducting reactions in benign solvents like water aligns with green chemistry goals. A two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids has been successfully carried out in water, showcasing a scalable, rapid, and eco-friendly strategy. beilstein-journals.org

The following tables summarize key research findings in the application of advanced and green synthetic protocols for thiazole and related heterocyclic derivatives.

Interactive Data Table: Comparison of Synthetic Methods for Thiadiazole Derivatives

| Method | Reaction Time | Key Advantage | Reference |

| Conventional Heating | 20 hours | Standard procedure | vjs.ac.vn |

| Microwave-Assisted | 30 minutes | Drastic reduction in reaction time | vjs.ac.vn |

Interactive Data Table: Overview of Green Synthetic Protocols

| Protocol | Key Features | Target Scaffold | Yield | Reference |

| One-Pot, Three-Component Reaction | Use of ionic liquid catalyst; green solvent | N-substituted 5-amino-1,3,4-thiadiazoles | High | bohrium.comresearchgate.net |

| Microwave-Assisted, One-Pot, Three-Component Reaction | Use of chitosan biocatalyst | Thiazolyl-pyridazinediones | High/Efficient | nih.gov |

| One-Pot Synthesis | Avoids toxic additives by using Polyphosphate Ester (PPE) | 2-amino-1,3,4-thiadiazoles | Not Specified | mdpi.com |

| Microwave-Assisted, One-Pot Synthesis | Reaction conducted in water | Hydantoins | 34% - 89% | beilstein-journals.org |

These advanced methodologies and green chemistry applications provide a clear pathway toward the more sustainable and efficient synthesis of this compound and its derivatives, aligning modern pharmaceutical chemistry with crucial environmental considerations.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 5-Amino-1,3-thiazole-2-carbohydrazide, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The spectrum, typically recorded in a solvent like DMSO-d₆, would likely exhibit signals corresponding to the protons of the amino (-NH₂) and hydrazide (-NH-NH₂) groups. These protons are exchangeable with deuterium (B1214612) and their signals would disappear or diminish upon addition of D₂O. The chemical shifts for these N-H protons often appear as broad singlets in the downfield region of the spectrum. A singlet would also be anticipated for the lone proton at the 4-position of the thiazole (B1198619) ring.

Interactive Data Table: Expected ¹H NMR Signals

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole C4-H | Varies | Singlet (s) | 1H |

| Amino (-NH₂) | Varies (Downfield) | Broad Singlet (br s) | 2H |

| Hydrazide (-NH-) | Varies (Downfield) | Broad Singlet (br s) | 1H |

| Hydrazide (-NH₂) | Varies (Downfield) | Broad Singlet (br s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals would be expected for the carbon atoms of the thiazole ring (C2, C4, and C5) and one signal for the carbonyl carbon (C=O) of the carbohydrazide (B1668358) group. The chemical shifts of these carbons are influenced by their local electronic environment. The carbonyl carbon would appear significantly downfield, while the carbons of the thiazole ring would resonate at characteristic positions, with the C2 and C5 carbons being influenced by the attached nitrogen, sulfur, and substituent groups.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~160-170 |

| Thiazole C2 | Varies |

| Thiazole C5 | Varies |

| Thiazole C4 | Varies |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. Distinctive stretching vibrations for the N-H bonds of the primary amino and hydrazide groups would appear in the region of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the hydrazide group would be prominent around 1650-1680 cm⁻¹. Other significant peaks would include C=N stretching from the thiazole ring and N-H bending vibrations.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino/Hydrazide (N-H) | Stretch | 3100-3400 |

| Carbonyl (C=O) | Stretch | 1650-1680 |

| Thiazole Ring (C=N) | Stretch | ~1600 |

| Amino/Hydrazide (N-H) | Bend | ~1550-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In a high-resolution mass spectrum (HRMS) of this compound (C₃H₅N₅OS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The analysis of the fragmentation pattern would provide further structural evidence, showing characteristic losses of fragments such as NH₂, N₂H₃, and CO.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages should align closely with the calculated theoretical values for the molecular formula C₃H₅N₅OS, thereby confirming the compound's stoichiometry.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 22.63 |

| Hydrogen | H | 1.01 | 3.17 |

| Nitrogen | N | 14.01 | 44.00 |

| Oxygen | O | 16.00 | 10.05 |

| Sulfur | S | 32.07 | 20.15 |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Thiazole (B1198619) Ring System, Including C-2 Proton Acidity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, generally exhibits a degree of aromaticity that influences its reactivity. The electron-donating 5-amino group and the electron-withdrawing 2-carbohydrazide group modulate the electron density of the ring. The amino group at the C-5 position enhances the electron density of the ring, making it more susceptible to electrophilic attack, although the presence of the deactivating carbohydrazide (B1668358) group at C-2 mitigates this effect to some extent.

A key feature of the thiazole nucleus is the acidity of the proton at the C-2 position. However, in the case of 5-Amino-1,3-thiazole-2-carbohydrazide, the C-2 position is substituted with the carbohydrazide group, meaning there is no C-2 proton. The reactivity of the thiazole ring itself would primarily involve electrophilic substitution at the C-4 position, which is activated by the adjacent amino group. Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions, though the specific conditions would need to be carefully controlled to avoid side reactions with the amino and carbohydrazide groups.

Transformations of the Amino and Carbohydrazide Functional Groups

The amino and carbohydrazide functional groups are the primary sites for the derivatization of this compound.

The 5-amino group is a nucleophilic center and can undergo a variety of chemical transformations. Acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities. nih.gov Reaction with isocyanates and isothiocyanates can yield urea (B33335) and thiourea (B124793) derivatives, respectively. The amino group can also be diazotized and subsequently replaced by other functional groups, or used in coupling reactions to form azo compounds. mdpi.com Furthermore, it can serve as a nucleophile in condensation reactions with carbonyl compounds to form Schiff bases (imines), which can be further modified. semanticscholar.org

The carbohydrazide functional group (-CONHNH₂) is a versatile moiety for constructing new heterocyclic rings. The terminal -NH₂ group is highly nucleophilic and readily condenses with aldehydes and ketones to form hydrazones. mdpi.comnih.gov This reactivity is a cornerstone for the synthesis of various five-membered heterocycles. The carbohydrazide can also react with a variety of one- and two-carbon synthons to generate different heterocyclic systems.

Heterocyclization Reactions Leading to Fused and Hybrid Systems

The strategic placement of the amino and carbohydrazide groups on the thiazole core of this compound makes it an excellent precursor for the synthesis of a wide array of fused and hybrid heterocyclic compounds. These reactions often involve the carbohydrazide moiety acting as a key building block for the new ring system.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The carbohydrazide functionality is a common precursor for the synthesis of 1,3,4-oxadiazole rings. A general and widely used method involves the cyclodehydration of 1,2-diacylhydrazines. In the context of this compound, this would typically involve an initial acylation of the terminal amino group of the hydrazide, followed by cyclization promoted by a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or triflic anhydride (B1165640). organic-chemistry.orgresearchgate.netluxembourg-bio.com

Another common route involves the oxidative cyclization of hydrazones, which can be formed by the condensation of the carbohydrazide with various aldehydes. organic-chemistry.org Reagents like iodine in the presence of a base are often employed for this transformation. luxembourg-bio.com Furthermore, the reaction of the carbohydrazide with orthoesters can also lead to the formation of 2-substituted-1,3,4-oxadiazoles.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Acylhydrazide | Aldehyde, then Oxidizing Agent (e.g., I₂) | 2,5-Disubstituted-1,3,4-oxadiazole | organic-chemistry.orgluxembourg-bio.com |

| Acylhydrazide | Carboxylic Acid, Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netluxembourg-bio.com |

| Acylhydrazide | Orthoester | 2-Substituted-1,3,4-oxadiazole | organic-chemistry.org |

| Thiosemicarbazide (B42300) Derivative | Coupling Reagent (e.g., TBTU) | 2-Amino-1,3,4-oxadiazole | luxembourg-bio.comnih.gov |

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

Similar to oxadiazoles, the carbohydrazide moiety can be readily converted into a 1,3,4-thiadiazole ring. A common strategy involves the conversion of the carbohydrazide into a thiosemicarbazide derivative by reaction with an isothiocyanate. This intermediate can then undergo cyclization under acidic or basic conditions to yield a 1,3,4-thiadiazole-2-thione. Alternatively, reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent and subsequent cyclization, can also afford 1,3,4-thiadiazole derivatives.

A straightforward method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones, which are formed from the reaction of a thiosemicarbazide with an aldehyde. nih.govnih.gov The cyclization can be effected by various reagents, including acetic anhydride or oxidizing agents. nih.govmdpi.combu.edu.egnih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Thiosemicarbazide | Carboxylic Acid, Dehydrating Agent (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole | bu.edu.eg |

| Thiosemicarbazone | Acetic Anhydride | N-Acetyl-2,5-disubstituted-1,3,4-thiadiazoline | nih.govnih.gov |

| Hydrazonoyl Halide | Thioamide Derivative | 2,3,5-Trisubstituted-1,3,4-thiadiazole | mdpi.com |

| Thiosemicarbazide | Aldehyde, then Oxidizing Agent | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.commdpi.com |

Formation of Pyrazole (B372694) Derivatives

The carbohydrazide group can participate in the construction of a pyrazole ring through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction of this compound with a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound under acidic or basic conditions would lead to the formation of a pyrazole ring fused or linked to the thiazole core. beilstein-journals.orgbeilstein-journals.org

The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. chim.it

| Starting Material | Reagent(s) | Product | Reference(s) |

| Hydrazine (B178648) Derivative | β-Ketonitrile | 5-Aminopyrazole Derivative | beilstein-journals.orgbeilstein-journals.org |

| Hydrazine Derivative | 1,3-Diketone | Pyrazole Derivative | chim.it |

| Hydrazonoyl Halide | Active Methylene Compound | Pyrazole Derivative | mdpi.com |

Formation of 1,2,3-Triazole and 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,3-triazole derivatives from this compound is less direct. One potential route could involve the conversion of the terminal amino group of the carbohydrazide to an azide (B81097). This azide could then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form the 1,2,3-triazole ring. uobaghdad.edu.iqnih.govresearchgate.netnih.govmdpi.com

The formation of 1,2,4-triazole derivatives is more straightforward. The carbohydrazide can react with a variety of one-carbon synthons to form the triazole ring. For instance, reaction with formamide (B127407) or orthoesters can lead to the formation of a 1,2,4-triazole ring. A common and versatile method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized in the presence of a base or an oxidizing agent to yield a 1,2,4-triazole-3-thione. researchgate.netrsc.org Alternatively, reaction with cyanogen (B1215507) bromide can also lead to the formation of an amino-substituted 1,2,4-triazole.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Hydrazide | Isothiocyanate, then Base/Oxidizing Agent | 1,2,4-Triazole-3-thione | researchgate.netrsc.org |

| Hydrazide | Orthoester | 1,2,4-Triazole | researchgate.net |

| Azide | Alkyne (Click Chemistry) | 1,2,3-Triazole | uobaghdad.edu.iqnih.govresearchgate.netnih.govmdpi.com |

| Amidrazone | Carboxylic Acid/Derivative | 1,2,4-Triazole | researchgate.net |

Condensation Reactions and Schiff Base Formation

The chemical architecture of this compound features two primary nucleophilic sites amenable to condensation reactions with carbonyl compounds: the amino group at the C5 position of the thiazole ring and the hydrazide moiety at the C2 position. These reactions, typically with aldehydes and ketones, lead to the formation of Schiff bases (imines) and hydrazones, respectively. These derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and coordination properties.

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, typically under acidic or basic conditions or upon heating, to yield the stable imine. Similarly, the hydrazide group reacts with carbonyl compounds to form hydrazones, which are a class of Schiff bases.

The reaction conditions for the synthesis of Schiff bases and hydrazones from amino-thiazole and carbohydrazide precursors are generally straightforward. The reactions are often carried out by refluxing equimolar amounts of the amino-heterocycle and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. impactfactor.orgnih.govuobaghdad.edu.iq In some instances, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the dehydration step. impactfactor.org The products, upon cooling, often precipitate from the reaction mixture and can be purified by recrystallization. impactfactor.orguobaghdad.edu.iq

Detailed research on analogous compounds provides insight into the expected reactivity of this compound. For instance, the synthesis of Schiff bases from various 2-amino-5-aryl-1,3,4-thiadiazole derivatives with different aromatic aldehydes has been reported to proceed efficiently under reflux in glacial acetic acid. Similarly, 2-aminobenzothiazole (B30445) readily undergoes condensation with a variety of aromatic and heterocyclic aldehydes. researchgate.net

The carbohydrazide moiety is also highly reactive towards carbonyl compounds. Studies on other carbohydrazide-containing heterocycles demonstrate that the formation of hydrazones occurs readily. For example, the condensation of 2-amino benzohydrazide (B10538) with substituted aromatic aldehydes in absolute ethanol under reflux yields the corresponding Schiff bases in good yields. uobaghdad.edu.iq

While specific research detailing the condensation reactions of this compound was not prominently found in the surveyed literature, the established reactivity of both the 2-aminothiazole (B372263) and carbohydrazide functionalities strongly suggests that this compound will readily react with a wide range of aldehydes and ketones to form the corresponding Schiff bases and hydrazones. The following tables provide representative examples of such reactions based on closely related structures, illustrating the expected scope and conditions for the derivatization of this compound.

Table 1: Representative Condensation Reactions of Amino-Thiazole Derivatives with Aldehydes

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |

| 2-Aminobenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Absolute Ethanol | None | Reflux, 2 hours | Schiff Base | researchgate.net |

| 2-Amino-5-styryl-1,3,4-thiadiazole | 4-Hydroxybenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 8-10 hours | Schiff Base | impactfactor.org |

| 2-Amino-5-styryl-1,3,4-thiadiazole | Benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 8-10 hours | Schiff Base | impactfactor.org |

| 2-Amino-5-styryl-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 8-10 hours | Schiff Base | impactfactor.org |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | p-Nitrobenzaldehyde | - | - | Condensation with dimedone | Acridine derivative | nih.gov |

| 2-Aminothiazole | Benzaldehyde | Ethanol | None | Stirred, 24 hours at 30°C (with malononitrile) | Thiazolo-pyrimidine | sciforum.net |

Table 2: Representative Condensation Reactions of Carbohydrazide Derivatives with Aldehydes

| Carbohydrazide Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |

| 2-Amino benzohydrazide | o-Chlorobenzaldehyde | Absolute Ethanol | None | Reflux, 1 hour | Schiff Base (Hydrazone) | uobaghdad.edu.iq |

| 2-Amino benzohydrazide | 5-Chlorosalicylaldehyde | Absolute Ethanol | None | Reflux, 1 hour | Schiff Base (Hydrazone) | uobaghdad.edu.iq |

| 5-Methylpyrazine-2-carbohydrazide | Substituted Aromatic Aldehydes | Methanol | - | Reflux | Hydrazone | |

| Thiosemicarbazide | Aromatic Aldehydes | Glacial Acetic Acid | Sodium Acetate | - | Thiosemicarbazone | nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Acetonitrile | None | Stirred at 50°C, 9 hours | Hemiaminal/Schiff Base |

Coordination Chemistry of 5 Amino 1,3 Thiazole 2 Carbohydrazide and Its Complexes

Ligand Design and Chelation Properties of the Thiazole-Carbohydrazide Scaffold

The 5-Amino-1,3-thiazole-2-carbohydrazide molecule is an intricately designed ligand featuring multiple potential donor sites, making it an excellent candidate for forming stable metal chelates. The scaffold is composed of two key functional components: the 5-amino-1,3-thiazole ring and the 2-carbohydrazide moiety (-CONHNH₂).

Thiazole (B1198619) Ring: The thiazole ring itself is a five-membered aromatic heterocycle containing both a sulfur atom and a nitrogen atom. The endocyclic nitrogen atom (at position 3) is a primary site for coordination with metal ions. nih.gov The exocyclic amino group at the 5-position can also participate in coordination, although its involvement is often secondary to the ring nitrogen and the hydrazide group. nih.gov

Carbohydrazide (B1668358) Moiety: The carbohydrazide group is a powerful chelating functional group. It possesses a carbonyl oxygen atom and two nitrogen atoms (from the -NH-NH₂ part), all of which are potential donor sites. acs.org Depending on the reaction conditions and the metal ion, this group can coordinate in either a neutral keto form (C=O) or, after deprotonation, in its enol form (C-OH). rdd.edu.iq

This combination of donor atoms (N, O, and S) allows this compound to act as a multidentate ligand, potentially binding to a metal ion in a bidentate or tridentate fashion. The formation of five- or six-membered chelate rings through coordination with a central metal ion significantly enhances the thermodynamic stability of the resulting complexes, an effect known as the chelate effect. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the medium.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically follows a straightforward methodology. The general procedure involves the reaction of the ligand with a metal salt (commonly chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The mixture is often heated under reflux to ensure the completion of the reaction. nih.gov The resulting solid metal complexes can then be isolated by filtration, washed, and dried. nih.gov The molar ratio of metal to ligand is a critical parameter, with 1:1 and 1:2 ratios being commonly employed to yield complexes with different stoichiometries. acs.org

The characterization of these newly synthesized complexes is carried out using a combination of analytical and spectroscopic techniques to determine their structure and properties.

Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, which helps in confirming the stoichiometry (metal-to-ligand ratio).

Molar Conductance Measurements: By measuring the electrical conductivity of the complexes in a solvent like DMF or DMSO, their electrolytic nature can be determined. Low conductivity values typically suggest non-electrolytic complexes, indicating that the anions (e.g., chloride) are coordinated within the coordination sphere rather than existing as free counter-ions.

Mass Spectrometry: This method helps in confirming the molecular weight of the ligand and provides insights into the fragmentation pattern of the complexes, further corroborating their proposed structures.

Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying which donor atoms of the ligand are involved in coordination. A shift in the vibrational frequencies of functional groups like ν(C=O), ν(N-H), and the thiazole ring's ν(C=N) upon complexation provides direct evidence of their participation in bonding to the metal ion. nih.gov

Magnetic Susceptibility Measurements: This measurement helps in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center and, by extension, its oxidation state and coordination geometry.

A summary of typical characterization data for hypothetical transition metal complexes of the ligand is presented below.

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Proposed Stoichiometry |

| [Co(L)₂Cl₂] | Pink | 15.5 | 4.95 | [M:2L] |

| [Ni(L)₂Cl₂] | Green | 12.8 | 3.10 | [M:2L] |

| [Cu(L)₂Cl₂] | Blue | 18.2 | 1.85 | [M:2L] |

| [Zn(L)₂Cl₂] | White | 14.1 | Diamagnetic | [M:2L] |

| (L = this compound; Data is illustrative based on similar compounds) |

Structural Analysis of Coordination Geometries (e.g., Octahedral, Square Planar)

The coordination geometry of the metal center in complexes of this compound is determined by the coordination number of the metal ion and the nature of the ligand and counter-ions. While definitive structures are best confirmed by single-crystal X-ray diffraction, spectroscopic and magnetic data allow for reliable predictions of the coordination environment. acs.org

Based on studies of analogous thiazole-based ligands, several geometries are commonly observed:

Octahedral Geometry: For many first-row transition metals like Co(II), Ni(II), and Cu(II), a coordination number of six is common, leading to an octahedral geometry. acs.org In a 1:2 (metal:ligand) complex, the two ligand molecules can act as bidentate or tridentate chelators, with the remaining coordination sites occupied by anions (like Cl⁻) or solvent molecules. For example, in a [M(L)₂Cl₂] type complex, if the ligand is bidentate, the two chloride ions would also be coordinated to the metal center to complete the octahedral sphere.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II), and sometimes Ni(II) with strong-field ligands. These complexes are typically four-coordinate and diamagnetic.

Square Pyramidal Geometry: This geometry is often found in oxovanadium(IV) complexes, where the V=O group occupies the apical position. nih.gov

The determination of these geometries is supported by electronic spectra, which show characteristic d-d transition bands, and magnetic moment data, which align with the expected values for a given geometry (e.g., high-spin octahedral Co(II) complexes typically have magnetic moments around 4.8-5.2 B.M.). nih.govacs.org

Electronic and Spectroscopic Properties of Metal Chelates

The electronic and spectroscopic properties of the metal chelates provide deep insights into the nature of the metal-ligand bonding and the resulting structure of the complex.

Infrared (FT-IR) Spectra: The comparison of the FT-IR spectrum of the free ligand with those of its metal complexes is a powerful tool for determining the coordination sites.

ν(N-H) Bands: The stretching vibrations of the amino (-NH₂) and hydrazide (-NH) groups are expected to shift, typically to a lower frequency, upon coordination of the nitrogen atom to the metal ion.

ν(C=O) Band: The carbonyl stretching frequency of the carbohydrazide moiety is a key indicator. A significant shift to a lower wavenumber (lower frequency) in the complexes compared to the free ligand suggests coordination through the carbonyl oxygen. acs.org

ν(C=N) Band: The stretching vibration of the thiazole ring's C=N bond often shifts upon complexation, indicating the involvement of the ring nitrogen in the metal-ligand bond. nih.gov

New Bands: The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the ligand's spectrum, can be attributed to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. acs.org

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3300-3400 | Shifted | Coordination via N-H group nitrogen |

| ν(C=O) | ~1680 | ~1650 | Coordination via carbonyl oxygen |

| ν(C=N) (thiazole) | ~1615 | ~1600 | Coordination via thiazole ring nitrogen |

| ν(M-N) / ν(M-O) | - | ~450-550 | Formation of new metal-ligand bonds |

| (Data is illustrative and represents typical shifts observed for similar ligand systems) nih.govacs.org |

Electronic (UV-Visible) Spectra: The electronic spectra of the complexes, usually recorded in a solvent like DMF, provide valuable information about the coordination geometry.

Ligand Bands: Intense absorption bands in the ultraviolet region are typically assigned to π → π* and n → π* electronic transitions within the aromatic thiazole ring and the carbohydrazide moiety of the ligand. These bands may undergo a shift upon complexation. nih.govacs.org

d-d Transitions: For transition metal complexes, bands in the visible region are often due to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. For example, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions.

Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also be observed, which are generally more intense than d-d transition bands.

The collective analysis of these spectroscopic and magnetic data allows for a comprehensive understanding of the coordination behavior of this compound and the structural and electronic features of its metal complexes.

Computational and Theoretical Investigations on this compound Remain Largely Unexplored

While research exists for the broader class of aminothiazoles and related heterocyclic compounds, the direct application of these computational methods to this compound to generate specific data on its molecular geometry, frontier molecular orbitals, ligand-target binding predictions, or protein stability is not documented. Therefore, the creation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time due to the absence of source material.

Further research and publication in the field of computational chemistry would be necessary to provide the specific data points and analyses requested for this compound.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Monte Carlo Simulations for Adsorption Behavior (Theoretical Aspects)

Detailed theoretical investigations using Monte Carlo simulations specifically for the adsorption behavior of 5-Amino-1,3-thiazole-2-carbohydrazide are not available in the public domain based on the performed search. While Monte Carlo simulations are a powerful computational method used to study the adsorption of molecules, particularly in the context of corrosion inhibition nanobioletters.comresearchgate.netpreprints.org, specific parameters and findings for the requested compound could not be located.

In principle, such simulations would involve modeling the interaction between the this compound molecule and a relevant surface (e.g., a metal surface like Fe(110) in corrosion studies) nanobioletters.comespublisher.com. The simulation would explore numerous random configurations of the molecule on the surface to identify low-energy, stable adsorption states. Key theoretical outputs from these simulations typically include adsorption energy, which indicates the strength of the interaction, and the equilibrium adsorption configuration (e.g., parallel or perpendicular orientation to the surface) imist.majchemlett.com. These theoretical findings help in understanding the mechanism of surface interaction and predicting the molecule's performance in applications like corrosion inhibition. However, without specific studies on this compound, no quantitative data can be presented.

Pharmacophore Modeling and Ligand-Based Computational Design

Specific pharmacophore models and ligand-based computational design studies for this compound were not identified in the provided search results. This computational approach is crucial in drug discovery for identifying the essential three-dimensional arrangement of chemical features (pharmacophores) necessary for biological activity and for designing new, potent molecules nih.govbu.edu.egnih.gov.

The process of ligand-based design for a thiazole-containing scaffold would typically begin with a set of known active molecules. From these, a pharmacophore model is generated, highlighting key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model then serves as a template to screen virtual compound libraries or to design novel derivatives with potentially enhanced activity against a specific biological target, such as those implicated in tuberculosis researchgate.netnih.govrsc.org. Studies on related structures, like N-(5-nitrothiazol-2-yl)-carboxamido derivatives, have utilized this approach to identify essential pharmacophoric features for inhibiting enzymes like the SARS-CoV-2 main protease bu.edu.egnih.govresearchgate.net. Nevertheless, a specific pharmacophore model derived from or for this compound is not available in the accessed literature.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies for Biological Applications

Systematic Scaffold Modifications and Their Impact on Bioactivity

Systematic modifications of the 5-Amino-1,3-thiazole-2-carbohydrazide scaffold have been a key strategy in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects.

The core 1,3-thiazole ring is a crucial element for the biological activity of this class of compounds. Studies on related 2-aminothiazole (B372263) derivatives have shown that the thiazole (B1198619) nucleus itself is often essential for activity, with modifications to this ring system being generally detrimental. For instance, in a series of antitubercular 2-aminothiazoles, the central thiazole moiety was found to be intolerant to modification. Similarly, the 2-amino group is a critical pharmacophoric feature. Acylation or substitution of this amino group has been a common strategy to modulate activity. For example, the introduction of substituted benzoyl groups at the N-2 position of 2-aminothiazoles significantly improved antitubercular activity. In the context of this compound, modifications of the 5-amino group could similarly influence biological outcomes.

The carbohydrazide (B1668358) moiety at the 2-position offers a versatile point for modification. Condensation of the hydrazide with various aldehydes and ketones to form hydrazones is a widely explored approach to generate chemical diversity and modulate bioactivity. The nature of the substituent introduced via the hydrazone linkage can have a profound impact on the biological profile. For example, in a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, ortho-substituted aryl rings with strong electron-donating groups led to excellent α-amylase inhibitory activity. This suggests that both the electronic properties and the steric bulk of the substituents on the aryl ring play a significant role in the interaction with the biological target.

Furthermore, the substitution pattern on the thiazole ring itself is a determinant of activity. In some series of 2-aminothiazole derivatives, the presence of a 2-pyridyl ring at the 4-position of the thiazole scaffold was found to be optimal for antimycobacterial activity. While the parent compound has a hydrogen at this position, this finding highlights the importance of exploring substitutions at the C-4 and C-5 positions of the thiazole ring to enhance potency and selectivity.

The following table summarizes the impact of various scaffold modifications on the biological activity of thiazole derivatives, drawing inferences for this compound analogs.

| Scaffold Position | Modification | Observed Impact on Bioactivity in Related Thiazoles | Reference |

| 2-Amino Group | Acylation with substituted benzoyl groups | Enhanced antitubercular activity | |

| Formation of amide linkage with a substituted phenyl ring | Optimal for antimycobacterial activity | researchgate.net | |

| 2-Position Side Chain | Formation of hydrazones with substituted aryl aldehydes | Modulation of α-amylase inhibitory activity; electron-donating groups on the aryl ring increased potency | nih.gov |

| Thiazole Ring | Substitution at C-4 with a 2-pyridyl ring | Intolerant to modification for antitubercular activity, but optimal for antimycobacterial activity in other series | researchgate.net |

| Substitution at C-5 with a phenyl group | Influences anticancer activity | mdpi.com |

Identification of Key Pharmacophoric Features for Desired Activities

Pharmacophore modeling helps to identify the essential spatial arrangement of molecular features that are necessary for a specific biological activity. For derivatives of this compound, several key pharmacophoric features have been proposed based on SAR studies of related compounds.

A typical pharmacophore model for the antimicrobial and anticancer activities of this class of compounds includes:

A hydrogen bond donor: The 5-amino group is a crucial hydrogen bond donor and its presence is often critical for interaction with biological targets.

A hydrogen bond acceptor: The carbonyl group of the carbohydrazide moiety and the nitrogen atom in the thiazole ring can act as hydrogen bond acceptors.

An aromatic/hydrophobic region: The thiazole ring itself provides a hydrophobic scaffold. Additionally, aryl substituents introduced through the hydrazone linkage can provide further hydrophobic and aromatic interactions, which are often important for binding to target proteins. For instance, in a series of 2-oxoquinoline arylaminothiazole derivatives, the aryl group was a key feature for tubulin inhibition.

A specific spatial arrangement: The relative orientation of these features is critical. For antihypertensive activity in a series of five-membered heterocycles including 1,3-thiazole derivatives, a four-component pharmacophore model was developed, consisting of an aromatic ring, two hydrophobic regions, and a hydrogen bond acceptor projection.

The following table outlines the key pharmacophoric features and their proposed roles in the biological activity of thiazole derivatives.

| Pharmacophoric Feature | Proposed Role in Bioactivity | Example from Related Compounds | Reference |

| 5-Amino Group | Hydrogen bond donor, crucial for target interaction. | Essential for the activity of many aminothiazole derivatives. | mdpi.com |

| Carbohydrazide Moiety | Hydrogen bond donor and acceptor, point for derivatization. | Modification to hydrazones allows for the introduction of various functional groups to modulate activity. | researchgate.net |

| Thiazole Ring | Hydrophobic core, scaffold for substituent orientation. | The central thiazole moiety is often intolerant to modification in active compounds. | |

| Aryl Substituents | Hydrophobic and aromatic interactions, can be tuned for selectivity. | Phenyl ring substitutions with hydrophobic electron-withdrawing groups were favorable for antiplasmodial activity in 2-aminothiazoles. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported, studies on structurally related thiazole and thiadiazole derivatives provide valuable insights into the descriptors that govern their activities.

For instance, a QSAR study on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs) revealed that the inhibitory activity could be successfully explained by the topology of the molecule. nih.gov The study indicated that an increase in the number of fluorine atoms in an aromatic ring substituent would augment the inhibitory activity, likely through hydrogen bond interactions. nih.gov Furthermore, the presence of an amide function in the vicinity of a sulfonamide group was identified as a prime requirement for better inhibition. nih.gov

In another QSAR study on thiazole analogues as α-glucosidase inhibitors, models were generated using the genetic function approximation (GFA) with multiple linear regression (MLR). The selected model showed a high correlation coefficient, indicating its predictive power. The descriptors in the model were related to the electronic and topological properties of the molecules, suggesting that these factors are important for their α-glucosidase inhibitory activity.

A 2D-QSAR study on 1,3-thiazine derivatives as anti-influenza inhibitors identified descriptors such as ATS7s, SpMax5_Bhv, nHBint6, and TDB9m as being important for predicting neuraminidase inhibitory activity. These descriptors are related to autocorrelation, shape, and topological properties of the molecules.

The table below summarizes findings from QSAR studies on related heterocyclic compounds.

| Compound Series | Biological Activity | Key Descriptors/Findings | Reference |

| 5-amino-2-mercapto-1,3,4-thiadiazoles | MMP Inhibition | Molecular topology, number of fluorine atoms, presence of an amide function. | nih.gov |

| Thiazole analogues | α-Glucosidase Inhibition | Electronic and topological descriptors were significant. | researchgate.net |

| 1,3-Thiazine derivatives | Anti-influenza (H1N1) | Autocorrelation, shape, and topological descriptors (ATS7s, SpMax5_Bhv, nHBint6, TDB9m). | nih.gov |

Exploration of Advanced Biological Activities and Mechanisms

Enzyme Inhibition Studies and Target Identification

Derivatives of 5-Amino-1,3-thiazole-2-carbohydrazide have been investigated for their inhibitory effects on several important enzyme targets. The core thiazole (B1198619) ring, combined with the flexible carbohydrazide (B1668358) linker, allows for the creation of molecules that can fit into the active sites of diverse enzymes, leading to the modulation of their activity.

Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the citric acid cycle and the electron transport chain. Its inhibition can disrupt cellular respiration, a mechanism exploited in the development of fungicides. Research into thiazole carboxamides, a class of compounds structurally related to derivatives of this compound, has identified potent SDH inhibitors.

In one study, a series of novel thiazole carboxamides were synthesized and evaluated for their fungicidal activity and SDH inhibition. acs.orgresearchgate.netsci-hub.box Several compounds demonstrated significant inhibitory potential against the SDH enzyme. For instance, compound 6g from the series showed excellent SDH inhibition with a half-maximal inhibitory concentration (IC50) of 0.56 mg/L, which was comparable to the commercial fungicide Thifluzamide (IC50 of 0.55 mg/L). acs.orgresearchgate.netsci-hub.box Another study on pyrazole-thiazole carboxamides also found derivatives with strong activity against various fungal pathogens by targeting SDH. nih.govresearchgate.net Compound 9ac from this series exhibited promising in vivo activity against Rhizoctonia solani. nih.gov

| Compound | Target | IC50 (mg/L) | Reference Compound | IC50 of Reference (mg/L) |

|---|---|---|---|---|

| Compound 6g | Succinate Dehydrogenase (SDH) | 0.56 | Thifluzamide | 0.55 |

| Compound 9cd | Sclerotinia sclerotiorum (fungus) | 0.8 | Thifluzamide | 4.9 |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology. Despite the evaluation of various thiazole-containing scaffolds as potential EGFR inhibitors, specific studies deriving inhibitors directly from this compound were not identified in the reviewed literature. Research in this area has focused on related but structurally distinct classes of thiazole derivatives. scienceopen.comnih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase that is essential for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. While various heterocyclic compounds are being explored as VEGFR-2 inhibitors, research detailing the synthesis and evaluation of derivatives specifically from this compound for VEGFR-2 inhibition was not available in the surveyed scientific literature. nih.govdovepress.comsemanticscholar.orgekb.egsemanticscholar.org

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. MAO-B is particularly relevant for Parkinson's disease. Thiazolylhydrazones, which can be readily synthesized from this compound by condensation with aldehydes or ketones, have been identified as a promising class of selective MAO-B inhibitors.

Studies have shown that the thiazole ring and the hydrazone linkage are critical pharmacophoric features for potent and selective inhibition of human MAO-B (hMAO-B). nih.govnih.gov For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated, with many compounds showing selective hMAO-B inhibition in the low nanomolar to low micromolar range. The structure-activity relationship studies confirmed that the substituted aryl moiety at the C4 position of the thiazole ring significantly influences the inhibitory effects.

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (A/B) |

|---|---|---|---|

| Most Active Derivatives (General) | - | Low µM to high nM range | High selectivity for MAO-B |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are established drug targets for conditions like glaucoma and epilepsy. The primary class of CA inhibitors is aromatic or heterocyclic sulfonamides. While the thiazole nucleus is present in some CA inhibitors, the research has overwhelmingly focused on derivatives bearing a sulfonamide (-SO2NH2) group, which is crucial for binding to the zinc ion in the enzyme's active site. No significant studies on the CA inhibitory activity of derivatives from this compound were identified, as the carbohydrazide moiety does not possess the canonical zinc-binding properties of the sulfonamide group. mdpi.com

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division. Tubulin inhibitors that disrupt microtubule dynamics are a major class of anticancer agents. Although various heterocyclic scaffolds, including some thiazole-containing compounds, have been investigated as tubulin polymerization inhibitors, there is a lack of specific research in the available literature on derivatives synthesized from this compound for this particular biological target.

Cellular Pathway Modulation and Phenotypic Screening

Cell Painting Assays for Induced Cellular Morphological Changes

The Cell Painting assay is a powerful, high-content, image-based morphological profiling tool used in phenotypic screening. nih.gov It functions by "painting" various cellular compartments with a cocktail of fluorescent dyes, allowing for the visualization and quantification of a wide array of cellular features. nih.gov

Typically, a set of six dyes stains eight major organelles and cellular components: the nucleus, endoplasmic reticulum, Golgi apparatus, mitochondria, cytoskeleton, plasma membrane, cytoplasmic RNA, and nucleoli. After cells are treated with a compound, automated microscopy captures images across multiple fluorescent channels. Sophisticated image analysis software then extracts hundreds to thousands of morphological features—such as size, shape, texture, and intensity—from each cell. nih.gov

By comparing the morphological profile or "fingerprint" of cells treated with an unknown compound to a reference database of profiles from compounds with known mechanisms of action, researchers can form hypotheses about the unknown compound's biological targets and pathways. This "guilt-by-association" approach is valuable for identifying the MoA of novel molecules and understanding their effects on cellular health and function. nih.gov

Currently, there is no published research specifically detailing the use of Cell Painting assays to evaluate the induced cellular morphological changes caused by this compound.

Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial intracellular signaling cascade involved in regulating cellular processes like proliferation, differentiation, survival, and migration. nih.gov This pathway, part of the mitogen-activated protein kinase (MAPK) cascade, transmits signals from surface receptors to the cell's nucleus. Dysregulation of the ERK pathway, often due to mutations in upstream proteins like Ras or Raf, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.gov

Inhibition of the ERK pathway can be achieved by targeting key kinase components, such as ERK1 and ERK2. However, complete blockade of ERK signaling can be toxic to normal cells, where the pathway plays essential housekeeping roles. nih.govresearchgate.net Therefore, a significant research focus is on developing inhibitors that selectively target specific substrate docking domains on the ERK protein surface, which may block disease-related functions without causing widespread toxicity. nih.govresearchgate.net

Research into related thiazole structures has shown activity related to the ERK pathway. For instance, derivatives of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione have been investigated as inhibitors that target ERK substrate docking domains. nih.govresearchgate.net However, specific studies demonstrating the inhibitory effect of this compound on the ERK pathway have not been identified.

Chemokine Receptor Inhibition

Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that play a vital role in the immune system by directing the migration of immune cells (chemotaxis) to sites of inflammation or injury. They are also implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer metastasis. Consequently, chemokine receptor antagonists are of significant interest as potential therapeutics.

Research has been conducted on various heterocyclic compounds for their potential as chemokine receptor inhibitors. For example, studies on a series of 5-amino-1,3,4-thiadiazole appended isatins (note: these are thiadiazoles, not thiazoles) found that the most active compounds shared a high biological profiling similarity with a known chemokine receptor inhibitor, as determined by Cell Painting assays. nih.gov This suggests that the morphological changes induced by these compounds resemble those caused by chemokine receptor inhibition. However, no direct research is available that investigates or establishes this compound as a chemokine receptor inhibitor.

Investigation of Polypharmacological Profiles and Multi-Target Engagement

Polypharmacology is a paradigm in drug discovery that moves away from the traditional "one drug, one target" model. It involves designing single chemical entities that can intentionally and selectively interact with multiple targets. This multi-target approach can offer superior efficacy, particularly for complex and multifactorial diseases like cancer or neurodegenerative disorders, by modulating interconnected biological pathways simultaneously and potentially overcoming drug resistance mechanisms.

Phenotypic screening methods like the Cell Painting assay are particularly well-suited for uncovering polypharmacological profiles. By generating a comprehensive morphological fingerprint, these assays can reveal if a single compound elicits cellular changes consistent with the modulation of multiple, distinct biological targets. For example, a compound's profile might show similarities to both a kinase inhibitor and a chemokine receptor antagonist, suggesting a multi-target engagement. nih.gov

While the thiazole scaffold is recognized for its presence in a wide range of biologically active compounds, specific investigations into the polypharmacological profile and multi-target engagement of this compound are not documented in the available scientific literature. nih.gov

Specialized Applications in Advanced Materials Science

Development of Energetic Materials and Their Derivatives

The field of energetic materials is continually seeking novel compounds that offer superior performance and enhanced safety characteristics. While research has been conducted on various heterocyclic compounds for such applications, specific data on the development of energetic materials and their derivatives directly from 5-Amino-1,3-thiazole-2-carbohydrazide is not available in the public domain.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is a critical technique for evaluating the thermal stability of energetic materials, providing insights into their decomposition temperatures and weight loss characteristics. However, there is no publicly available research or data pertaining to the thermogravimetric analysis of this compound or its derivatives in the context of energetic materials.

Theoretical Detonation Performance Predictions

Theoretical calculations are instrumental in predicting the detonation properties of new energetic compounds, guiding synthetic efforts toward molecules with high potential. For many nitrogen-rich heterocyclic compounds, such as derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, theoretical detonation properties have been calculated using software like EXPLO 5, showing them to be competitive with established explosives like RDX and HMX. nih.gov However, specific theoretical detonation performance predictions for energetic materials derived from this compound have not been reported in available scientific literature.

Impact and Friction Sensitivity Analysis

The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety parameter. Standardized tests, like those using the BAM Fallhammer and friction tester, are employed to quantify these sensitivities. mdpi.com For instance, certain energetic salts of 3-amino-5-hydrazinopyrazole have been characterized for their moderate sensitivity. rsc.org While it is known that the cationic form of similar compounds like 5-amino-1H-1,2,4-triazole-3-carbohydrazide can decrease sensitivity, nih.gov there is a lack of published data on the impact and friction sensitivity of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.